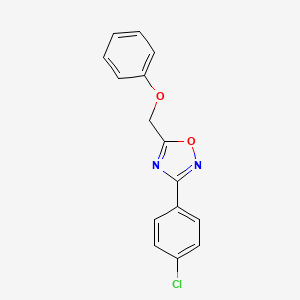
S-1H-benzimidazol-2-yl O-benzyl thiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-1H-benzimidazol-2-yl O-benzyl thiocarbonate is a chemical compound that has shown significant potential in scientific research. This compound is a thiocarbonate derivative of benzimidazole, which has been found to possess various biological activities. In recent years, researchers have been exploring the synthesis, mechanism of action, biochemical and physiological effects, and potential applications of this compound.
Wirkmechanismus
The mechanism of action of S-1H-benzimidazol-2-yl O-benzyl thiocarbonate is not fully understood. However, studies have suggested that the compound may exert its biological activities by interacting with various cellular targets. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been found to disrupt the integrity of the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, the compound has been shown to reduce the levels of inflammatory cytokines in vitro and in vivo. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the growth of various bacterial and fungal pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using S-1H-benzimidazol-2-yl O-benzyl thiocarbonate in lab experiments is its broad spectrum of biological activities. The compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile tool for scientific research. Additionally, the synthesis of this compound is relatively straightforward, and the compound is stable under standard laboratory conditions.
However, there are also limitations to using this compound in lab experiments. For example, the compound may exhibit cytotoxicity at high concentrations, which could limit its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which could make it challenging to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on S-1H-benzimidazol-2-yl O-benzyl thiocarbonate. One potential area of investigation is the development of new synthetic routes to improve the yield and purity of the compound. Additionally, researchers could explore the use of this compound as a lead compound for the development of new drugs with improved biological activities. Finally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its cellular targets.
Synthesemethoden
The synthesis of S-1H-benzimidazol-2-yl O-benzyl thiocarbonate involves the reaction between benzimidazole and benzyl chlorothiocarbonate in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
S-1H-benzimidazol-2-yl O-benzyl thiocarbonate has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a promising candidate for use in scientific research. For example, this compound has been investigated for its potential to inhibit the growth of cancer cells. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been found to possess potent antimicrobial activity against various pathogens, including bacteria and fungi.
Eigenschaften
IUPAC Name |
benzyl 1H-benzimidazol-2-ylsulfanylformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(19-10-11-6-2-1-3-7-11)20-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBYIVUQUFXOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)


![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-(3,4-dihydro-1(2H)-naphthalenylidene)acetohydrazide](/img/structure/B5740457.png)



